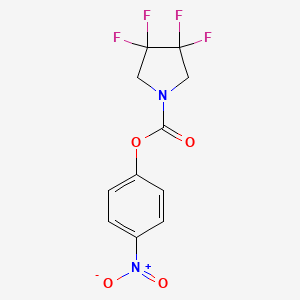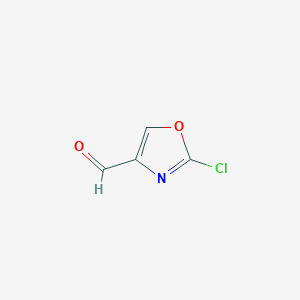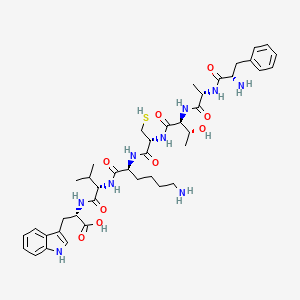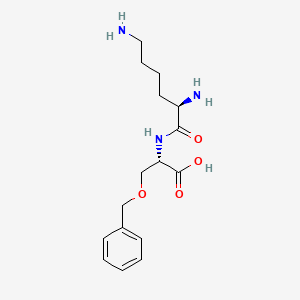
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₈F₄N₂O₄ and a molecular weight of 308.186 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with four fluorine atoms and a nitrophenyl ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate typically involves the reaction of 4-nitrophenol with 3,3,4,4-tetrafluoropyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidine derivatives.
Reduction: 4-Aminophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate.
Hydrolysis: 3,3,4,4-Tetrafluoropyrrolidine-1-carboxylic acid and 4-nitrophenol.
Applications De Recherche Scientifique
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyrrolidine derivatives.
Biology: Employed in the study of enzyme kinetics and inhibition due to its ability to act as a substrate for esterases.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl ester group can be hydrolyzed by esterases, releasing 4-nitrophenol and the corresponding carboxylic acid. This hydrolysis reaction is often used to study enzyme activity and inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate: Similar compounds include other nitrophenyl esters and fluorinated pyrrolidine derivatives.
4-Nitrophenylchloroformate: Another nitrophenyl ester used in organic synthesis and enzyme studies.
Uniqueness
This compound is unique due to the presence of both a highly fluorinated pyrrolidine ring and a nitrophenyl ester group. This combination imparts distinct chemical properties, making it valuable in various research applications .
Propriétés
Numéro CAS |
920966-49-0 |
|---|---|
Formule moléculaire |
C11H8F4N2O4 |
Poids moléculaire |
308.19 g/mol |
Nom IUPAC |
(4-nitrophenyl) 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H8F4N2O4/c12-10(13)5-16(6-11(10,14)15)9(18)21-8-3-1-7(2-4-8)17(19)20/h1-4H,5-6H2 |
Clé InChI |
INBHYEJXBYYDKE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)
![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)



![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)

![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)

![1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14191412.png)

![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)


